molecular formula C17H25BFNO4 B1408098 (4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid CAS No. 1704096-68-3

(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid

Cat. No. B1408098
CAS RN: 1704096-68-3
M. Wt: 337.2 g/mol
InChI Key: QBYHISJKBGZKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-(((Tert-butoxycarbonyl)(cyclopentyl)amino)methyl)-2-fluorophenyl)boronic acid” is a boronic acid derivative that has gained significant attention in the field of scientific research. The ability of boronic acids to reversibly bind diol functional groups has been utilized for fluorescent detection of saccharides .


Chemical Reactions Analysis

Boronic acids, including “this compound”, can participate in a variety of chemical reactions. For instance, they can reversibly bind diol functional groups, which has been utilized for fluorescent detection of saccharides . They can also act as effective catalysts for amidation and esterification of carboxylic acids .

Scientific Research Applications

Synthesis and Catalysis

The compound is used in the synthesis of N-tert-butoxycarbonyl amino acids, which are essential in peptide synthesis due to their resistance to racemization. For instance, Heydari et al. (2007) employed a commercially available heteropoly acid as a catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate, highlighting the significance of the N-Boc moiety in peptide synthesis (Heydari et al., 2007).

Suzuki Cross-Coupling Reactions

This compound is used in Suzuki cross-coupling reactions. For example, Abreu et al. (2003) synthesized the methyl ester of β,β-dibromo-N-(tert-butoxycarbonyl)dehydroalanine and utilized it in Suzuki cross-coupling reactions with various boronic acids, showcasing its role in the formation of non-proteinogenic amino acids with potential biological activity (Abreu et al., 2003).

Peptide Mimetics and Structure-Activity Studies

In peptide-based drug discovery, this compound contributes to the creation of peptide mimetics. Mandal et al. (2005) efficiently synthesized various diastereomers of azabicycloalkane amino acids, utilizing tert-butoxycarbonyl protected derivatives as building blocks for solid-phase synthesis, which are valuable for structure-activity studies in drug discovery (Mandal et al., 2005).

Boronic Acid Catalysis in Peptide Synthesis

Tsuji and Yamamoto (2017) found that boronic acid-catalyzed amidation using an N-hydroxy amino acid methyl ester and amino acid tert-butyl esters results in N-hydroxy dipeptide derivatives. This process emphasizes the role of boronic acid catalysis in peptide synthesis without racemization (Tsuji & Yamamoto, 2017).

properties

IUPAC Name

[4-[[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO4/c1-17(2,3)24-16(21)20(13-6-4-5-7-13)11-12-8-9-14(18(22)23)15(19)10-12/h8-10,13,22-23H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYHISJKBGZKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CN(C2CCCC2)C(=O)OC(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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